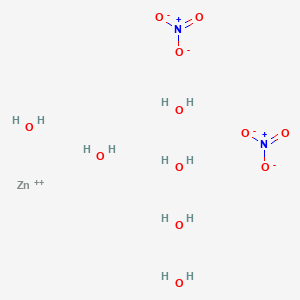
3-甲基吡啶嗪
描述
3-Methylpyridazine is a derivative of pyridazine, which is a heterocyclic aromatic organic compound with the molecular formula C_5H_4N_2. It is characterized by a six-membered ring structure consisting of four carbon atoms and two adjacent nitrogen atoms. The methyl group attached to the third position of the pyridazine ring distinguishes it from other pyridazine derivatives and contributes to its unique chemical properties and reactivity .
Synthesis Analysis
The synthesis of 3-methylpyridazine derivatives can involve various methods, including reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines, leading to the formation of 3-methylaziridines and subsequent ring expansion to yield 3-amino-2-methylpyrrolidines . Another approach includes the reaction of 3-methylpyridazine with halogenotrimethylplatinum(IV) to form complexes that undergo 1,2-metallotropic shifts . Additionally, prototropic reactions with styrene or butadiene have been reported to form various substituted pyridines .
Molecular Structure Analysis
The molecular structure and vibrational spectra of 3-methylpyridazine derivatives have been studied using density functional theory (DFT) methods. For instance, the molecular structure and vibrational spectra of 3,6-dichloro-4-methylpyridazine and its carboxylic acid derivative were obtained using the B3LYP functional with a 6-311++G(d,p) basis set . These studies provide insights into the electronic properties and potential non-linear optical behavior of these compounds.
Chemical Reactions Analysis
3-Methylpyridazine undergoes various chemical reactions, including N-oxidation to form 1-oxide and 2-oxide derivatives. These oxides can further react through nitration and nucleophilic substitution to yield nitropyridazine oxides and chloro or methoxy substituted pyridazines . Additionally, a novel cyanide-bridged heterometallic complex of 3-methylpyridazine has been synthesized, demonstrating the versatility of this compound in forming coordination complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methylpyridazine derivatives are influenced by their molecular structure. For example, the presence of a methyl group can affect the lipophilicity and intermolecular interactions of the compound, as seen in the study of methylated 6-hydroxypyridazine-3-carboxylic acid and its analogs . The electronic properties, such as HOMO and LUMO energies, and the charge density distribution are crucial for understanding the reactivity and stability of these molecules .
科学研究应用
抗菌特性
3-甲基吡啶嗪衍生物已显示出显著的抗菌活性。研究人员已经报道了它们对各种病原体的有效性,包括细菌和真菌。 这些化合物有可能在对抗感染的斗争中充当新型抗菌剂 .
镇痛和抗炎作用
研究强调了3-甲基吡啶嗪衍生物的镇痛和抗炎特性。这些化合物具有缓解疼痛和减少炎症的潜力。 它们的作用机制涉及炎症途径的调节,使它们成为药物开发的有希望的候选者 .
降压活性
某些3-甲基吡啶嗪衍生物已显示出降压作用。它们通过影响血压调节机制起作用,使其在管理高血压方面具有相关性。 这些化合物可能有助于心血管健康和疾病预防 .
支气管扩张剂和抗过敏作用
对于患有哮喘或过敏症的个人,3-甲基吡啶嗪衍生物可能提供缓解。它们的支气管扩张特性有助于扩大气道,而它们的抗过敏特性则减轻过敏反应。 这些化合物在呼吸系统健康管理中可能具有价值 .
抗癌潜力
研究人员已经探索了3-甲基吡啶嗪衍生物的抗癌特性。 这些化合物对癌细胞表现出细胞毒性作用,使其成为癌症治疗中进一步研究的有趣候选者 .
亚油酸抑制
3-甲基吡啶嗪衍生物已被研究用于它们抑制亚油酸的能力。 该特性可能对脂质代谢和相关疾病产生影响 .
神经系统疾病
一些3-甲基吡啶嗪化合物在解决神经系统疾病方面显示出希望。 它们对神经递质系统和神经元功能的影响值得进一步探索,以寻找潜在的治疗应用 .
血小板聚集抑制
某些衍生物抑制钙离子流入,这是血小板聚集所必需的。 这些特性可能与预防血栓形成事件和改善心血管健康有关 .
总之,3-甲基吡啶嗪是一种用途广泛的化合物,具有广泛的潜在应用。其药效学概况涵盖抗菌、抗炎、降压和抗癌作用等。 研究人员继续发现这种“神奇核”的新用途。 🌿🔬
作用机制
Target of Action
3-Methylpyridazine, a derivative of pyridazine, is known to interact with various biological targets. Pyridazinone derivatives, a category that includes 3-methylpyridazine, have been reported to interact with a wide range of targets, including enzymes like cyclooxygenase (cox) and various receptors .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 3-Methylpyridazine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
These could potentially include pathways related to inflammation, pain perception, platelet aggregation, and more .
Result of Action
Based on the known activities of pyridazinone derivatives, it can be inferred that the compound might have effects such as anti-inflammatory, analgesic, antiplatelet, and potentially others .
安全和危害
生化分析
Biochemical Properties
3-Methylpyridazine plays a significant role in biochemical reactions due to its ability to form complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 3-Methylpyridazine reacts with halogenotrimethylplatinum (IV) to form complexes of type fac - [PtXMe3(3-Mepydz)2] (X = Cl, Br, or I) . Additionally, it undergoes self-association in aqueous solutions at different pH levels, indicating its versatility in biochemical environments .
Cellular Effects
The effects of 3-Methylpyridazine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-Methylpyridazine can modulate the activity of specific enzymes and proteins, thereby altering cellular responses and metabolic processes . These interactions highlight the compound’s potential in regulating cellular functions and its importance in biochemical research.
Molecular Mechanism
At the molecular level, 3-Methylpyridazine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form complexes with metal ions, such as platinum, suggests its role in enzyme inhibition or activation . Furthermore, 3-Methylpyridazine’s interactions with proteins and nucleic acids can lead to alterations in gene expression, thereby influencing cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylpyridazine change over time due to its stability and degradation properties. The compound’s stability in aqueous solutions at various pH levels indicates its potential for long-term studies . Its degradation over time can lead to changes in its biochemical activity and effects on cellular functions. Long-term studies in vitro and in vivo have shown that 3-Methylpyridazine can have sustained effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-Methylpyridazine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular functions and metabolic processes. At high doses, it can lead to toxic or adverse effects, such as enzyme inhibition and cellular damage . These dosage-dependent effects highlight the importance of careful dosage regulation in biochemical and pharmacological studies involving 3-Methylpyridazine.
Metabolic Pathways
3-Methylpyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to form complexes with metal ions and other biomolecules suggests its role in modulating enzyme activity and metabolic pathways . These interactions can lead to changes in metabolite levels and overall metabolic flux, highlighting the compound’s significance in metabolic studies.
Transport and Distribution
The transport and distribution of 3-Methylpyridazine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to undergo self-association in aqueous solutions suggests its potential for accumulation and localization within specific cellular compartments . These interactions can affect the compound’s distribution and overall activity within cells and tissues.
Subcellular Localization
3-Methylpyridazine’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound’s ability to form complexes with metal ions and other biomolecules suggests its potential for localization within specific organelles . These interactions can influence the compound’s activity and function within different subcellular compartments, highlighting its importance in cellular and biochemical studies.
属性
IUPAC Name |
3-methylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-5-3-2-4-6-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDRPNGTQDRKQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167529 | |
| Record name | 3-Methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1632-76-4 | |
| Record name | 3-Methylpyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1632-76-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methylpyridazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PXS99XG8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)
![4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine](/img/structure/B156625.png)





